molecular formula C18H20N2O3 B2701521 Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate CAS No. 866153-41-5

Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate

Cat. No.: B2701521
CAS No.: 866153-41-5
M. Wt: 312.369
InChI Key: GIBCFNIQNCSFGO-UHFFFAOYSA-N
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Description

Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate is an organic compound with a complex structure, featuring a benzoate ester linked to a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of methyl 2-aminobenzoate with phenyl isocyanate in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and specific catalysts depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism by which Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[phenyl(methyl)carbamoyl]amino}benzoate
  • Methyl 2-{[phenyl(ethyl)carbamoyl]amino}benzoate
  • Methyl 2-{[phenyl(butyl)carbamoyl]amino}benzoate

Uniqueness

Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs

Biological Activity

Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate, a compound with potential pharmacological applications, has garnered interest due to its biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound is a benzoate derivative characterized by the following structural formula:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This compound features a methyl ester group, an amide linkage, and a phenyl substituent, contributing to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .

2. Anticancer Properties

The compound has also shown promise in cancer research. In vitro studies on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. For instance, it was observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in breast cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators.
  • Induction of Apoptosis : It promotes apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Table 1: Summary of Biological Activities

Biological ActivityModel/SystemObserved EffectReference
Anti-inflammatoryMacrophagesDecreased TNF-α and IL-6 levels
AnticancerBreast cancer cellsInduced apoptosis; inhibited proliferation
AntioxidantVarious cell linesReduced oxidative stress markers

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, this compound was administered to LPS-stimulated macrophages. The results indicated a significant decrease in inflammatory markers compared to untreated controls, highlighting its potential as an anti-inflammatory therapeutic agent.

Case Study 2: Anticancer Efficacy

A study focused on the effects of this compound on human breast cancer cell lines showed that treatment with this compound resulted in a marked reduction in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates, suggesting its potential utility in cancer treatment protocols.

Properties

IUPAC Name

methyl 2-[[phenyl(propan-2-yl)carbamoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13(2)20(14-9-5-4-6-10-14)18(22)19-16-12-8-7-11-15(16)17(21)23-3/h4-13H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBCFNIQNCSFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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